2-(环戊基氨基)乙酸甲酯

描述

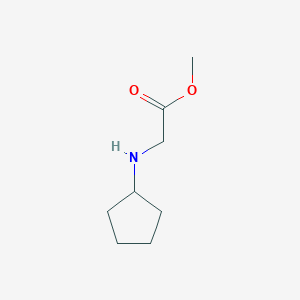

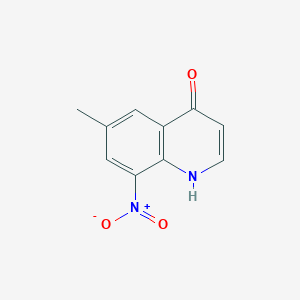

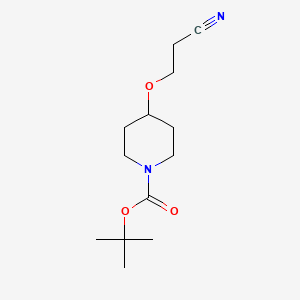

“Methyl 2-(cyclopentylamino)acetate” is a chemical compound with the CAS Number: 190904-15-5 . It has a molecular weight of 157.21 and its IUPAC name is methyl (cyclopentylamino)acetate . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “Methyl 2-(cyclopentylamino)acetate” is 1S/C8H15NO2/c1-11-8(10)6-9-7-4-2-3-5-7/h7,9H,2-6H2,1H3 . This code represents the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-(cyclopentylamino)acetate” are not available, esters in general can undergo several types of reactions. These include hydrolysis under acidic or basic conditions, conversion to amides via an aminolysis reaction, trans-esterification reactions to form different esters, and reduction to form alcohols or aldehydes depending on the reducing agent .Physical and Chemical Properties Analysis

“Methyl 2-(cyclopentylamino)acetate” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .科学研究应用

帕金森氏症中的酶促作用研究突出了某些化合物在理解酶促作用和导致帕金森氏症的遗传因素方面的意义。例如,乙醛与 CYP450 2E1 酶的相互作用已被研究其增强帕金森氏症的可能性,表明酶活性与神经退行性疾病之间存在联系 (Vaglini 等人,2013 年)。

环境污染物对人造甜味剂作为新兴环境污染物的研究探索了它们的检测、在废水中的存在以及潜在的生态影响。这突出了人们对合成化合物环境归宿和迁移的日益关注 (Lange、Scheurer 和 Brauch,2012 年)。

生物活性化合物和治疗剂对茉莉酸及其衍生物的探索强调了植物来源化合物在开发新疗法中的潜力。该研究领域重点在于了解这些化合物的生物活性及其在医学中的应用 (Pirbalouti、Sajjadi 和 Parang,2014 年)。

替代能源寻找化石燃料的可持续替代品导致了对用于生物柴油生产的不同原料的研究。使用醋酸甲酯等化合物的酯交换反应研究旨在开发更清洁、更可持续的生物柴油生产方法 (Esan 等人,2021 年)。

表观遗传修饰和健康结果对与儿童创伤相关的表观遗传修饰的研究强调了遗传因素与环境影响对健康结果之间复杂的相互作用。该领域研究 DNA 甲基化等表观遗传机制如何参与应激反应基因的调控,以及它们对心理和身体健康的影响 (Jiang 等人,2019 年)。

安全和危害

“Methyl 2-(cyclopentylamino)acetate” is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that the compound causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

作用机制

Target of Action

Methyl 2-(cyclopentylamino)acetate is a derivative of the amino acid glycine . Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . Therefore, the primary targets of Methyl 2-(cyclopentylamino)acetate could be the receptors or enzymes involved in these processes.

Mode of Action

As a glycine derivative, it may interact with its targets to influence the secretion of anabolic hormones, provide energy during physical activities, and prevent muscle damage .

Biochemical Pathways

Given its role as a glycine derivative, it might be involved in the pathways where glycine and its derivatives play a crucial role .

Result of Action

As a glycine derivative, it may influence the secretion of anabolic hormones, provide energy during physical activities, and prevent muscle damage .

属性

IUPAC Name |

methyl 2-(cyclopentylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)6-9-7-4-2-3-5-7/h7,9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKNHSCVKNDVHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

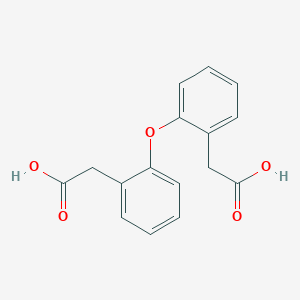

![Methyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B3112551.png)

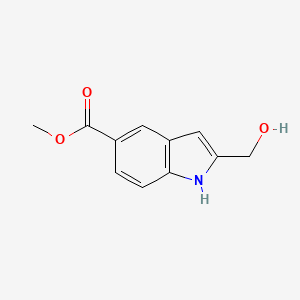

![[3-(4-Methylphenyl)oxetan-3-yl]methanol](/img/structure/B3112571.png)

![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B3112645.png)